molecular formula C21H24N4O2 B12151202 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12151202
M. Wt: 364.4 g/mol
InChI Key: NPJHIYHQFXOUOG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core substituted at three critical positions:

  • Position 1: Cyclopentyl group (sterically bulky, lipophilic).
  • Position 6: Methyl group (electron-donating, modest steric influence).
  • N-Substituent (Carboxamide): 4-Methoxybenzyl (electron-rich due to methoxy, enhances solubility via polar interactions).

Its molecular formula is C24H26N4O2 (molecular weight: 402.5 g/mol).

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-14-11-18(21(26)22-12-15-7-9-17(27-2)10-8-15)19-13-23-25(20(19)24-14)16-5-3-4-6-16/h7-11,13,16H,3-6,12H2,1-2H3,(H,22,26)

InChI Key

NPJHIYHQFXOUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopentyl Group: This step often involves a nucleophilic substitution reaction where a cyclopentyl halide reacts with the pyrazolo[3,4-b]pyridine core.

    Attachment of the Methoxybenzyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.

    Formation of the Carboxamide Group: This final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the pyrazolo ring can enhance anticancer potency by targeting specific signaling pathways involved in tumor growth and proliferation .
  • Anti-inflammatory Effects : Compounds similar to 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have demonstrated the ability to inhibit inflammatory mediators. This suggests potential applications in treating chronic inflammatory diseases .
  • Neuroprotective Properties : There is emerging evidence that pyrazolo compounds can protect neuronal cells from damage due to oxidative stress and neuroinflammation. This property may be beneficial in developing treatments for neurodegenerative disorders such as Alzheimer's disease .

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Antitumor Activity :
    • A study evaluated the effects of various pyrazolo derivatives on human cancer cell lines. Results indicated that 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibited significant cytotoxicity against breast and colon cancer cells .
  • Research on Anti-inflammatory Properties :
    • In a preclinical model of inflammation, this compound was shown to reduce levels of pro-inflammatory cytokines and improve symptoms associated with inflammatory diseases .
  • Neuroprotective Study :
    • A recent investigation into neuroprotective effects demonstrated that the compound could mitigate neuronal damage in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications Across Key Positions

The table below highlights structural differences among pyrazolo[3,4-b]pyridine derivatives:

Compound Name Position 1 Position 6 N-Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound Cyclopentyl Methyl 4-Methoxybenzyl 402.5 Carboxamide, Methoxy
6-Cyclopropyl-N-[4-(4-Methylpiperazinyl)Phenyl]-1-Propyl Analog Propyl Cyclopropyl 4-(4-Methylpiperazinyl)Phenyl 433.0 Carboxamide, Piperazinyl
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl Analog Phenyl Methyl 1-Ethyl-3-Methylpyrazol-4-yl 374.4 Carboxamide, Pyrazole
1-(4-Fluorophenyl)-6-Methyl-3-Methyl Ester Analog 4-Fluorophenyl Methyl Methyl Ester 340.3 Ester, Fluorophenyl
1-[(4-Chlorophenyl)Methyl]-6-Phenyl Carboxylic Acid Analog 4-Chlorobenzyl Phenyl Carboxylic Acid 394.8 Carboxylic Acid, Chlorophenyl
Key Observations:
  • Position 1 : Cyclopentyl in the target compound provides greater steric bulk compared to propyl or aromatic groups (e.g., phenyl, fluorophenyl) . This may reduce metabolic degradation but limit membrane permeability.
  • Position 6 : Methyl is conserved in the target and two analogs, suggesting its role in stabilizing the core structure .
  • N-Substituent : The 4-methoxybenzyl group in the target enhances polarity and hydrogen-bonding capacity compared to piperazinyl or ester groups.

Physicochemical and Functional Properties

Hydrogen Bonding and Crystallization
  • Analogs with ester or carboxylic acid groups exhibit altered H-bonding profiles, affecting solubility and crystallinity.

Pharmacological Implications (Inferred from Structural Trends)

  • Lipophilicity : The cyclopentyl and methoxybenzyl groups in the target may balance lipophilicity for blood-brain barrier penetration, whereas piperazinyl analogs favor aqueous solubility.
  • Bioactivity : Electron-donating groups (e.g., methoxy) in the target could enhance binding to receptors requiring polar interactions, contrasting with electron-withdrawing substituents like chloro .

Biological Activity

1-Cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS Number: 1324058-62-9) is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent against various diseases, including cancer.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of 364.4 g/mol. Its structural features include a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

PropertyValue
Common Name1-Cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS Number1324058-62-9
Molecular FormulaC21H24N4O2
Molecular Weight364.4 g/mol

Recent studies have highlighted the interaction of pyrazolo[3,4-b]pyridines with tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. Continuous activation of TRKs is associated with various cancers. The compound's structure allows it to act as an inhibitor of TRK signaling pathways, thereby potentially reducing tumor growth.

In Vitro Studies

In vitro evaluations have demonstrated that 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits significant inhibitory effects on cancer cell lines. For instance, one study reported an IC50 value of 56 nM against TRKA and 0.304 μM against the Km-12 cell line, indicating potent antitumor activity . Furthermore, selectivity was noted for the MCF-7 breast cancer cell line and human umbilical vein endothelial cells (HUVEC), suggesting its potential for targeted therapy.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound possesses good plasma stability and a favorable profile with minimal inhibition of cytochrome P450 isoforms, particularly CYP2C9. This suggests a lower risk of drug-drug interactions, which is crucial for compounds intended for therapeutic use .

Case Studies

Several case studies have explored the therapeutic potential of pyrazolo[3,4-b]pyridines:

  • Case Study on TRK Inhibition : A study involving a series of pyrazolo[3,4-b]pyridine derivatives found that specific modifications to the side chains significantly enhanced TRK inhibition and selectivity towards cancer cell lines .
  • Toxicity Assessment : Another investigation assessed the toxicity profile of related compounds in vivo, revealing acceptable safety margins at high doses (up to 800 mg/kg) without significant adverse effects .

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